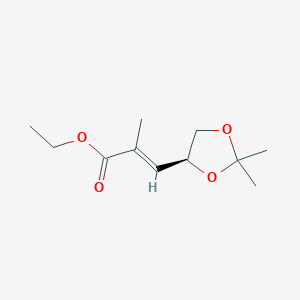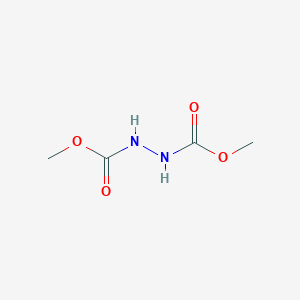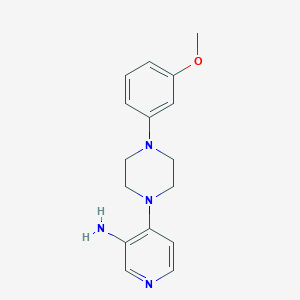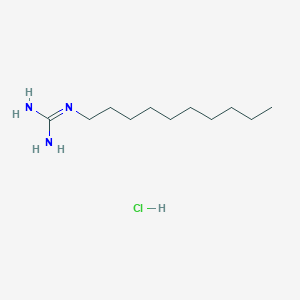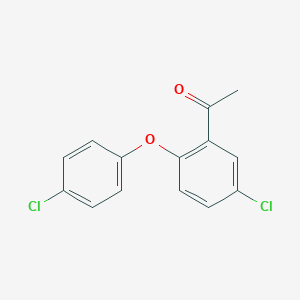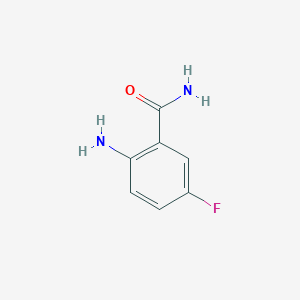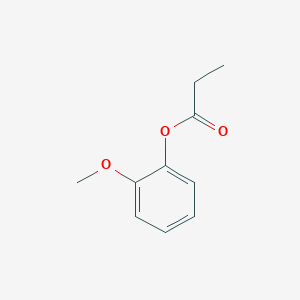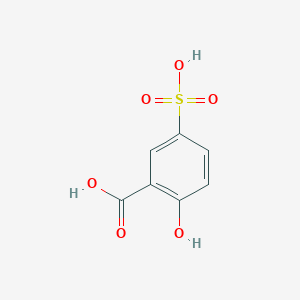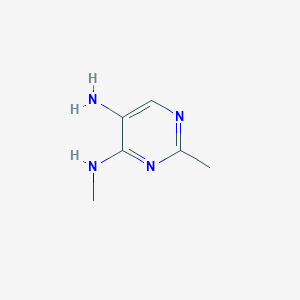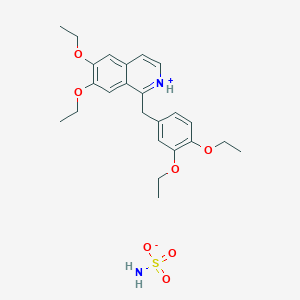
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. DIDS is commonly used as an inhibitor of chloride channels and has been studied extensively in the field of neuroscience.
作用機序
The mechanism of action of 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate is complex and not fully understood. It is thought to inhibit chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance and an increase in membrane potential.
生化学的および生理学的効果
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has a variety of biochemical and physiological effects. It has been shown to inhibit chloride channels in a variety of cell types, including neurons, and has been used to study the role of chloride channels in synaptic transmission and neuronal excitability. 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has also been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating intracellular pH.
実験室実験の利点と制限
One advantage of using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate in lab experiments is that it is a potent and specific inhibitor of chloride channels. This allows researchers to study the role of chloride channels in a variety of cell types and physiological processes. However, one limitation of using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate is that it can have off-target effects on other ion channels and transporters.
将来の方向性
There are several future directions for research on 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate. One area of interest is the role of chloride channels in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more specific and potent inhibitors of chloride channels that can be used in both basic and clinical research.
In conclusion, 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, or 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, is a sulfonamide derivative that has been widely used in scientific research. It is a potent and specific inhibitor of chloride channels and has been used to study the role of chloride channels in a variety of cell types and physiological processes. While there are limitations to using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate in lab experiments, it remains an important tool for researchers studying the role of chloride channels in health and disease.
合成法
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate can be synthesized using a variety of methods, including the reaction of 3,4-diethoxybenzyl chloride with isoquinoline in the presence of a strong base. The resulting product can then be reacted with sulfamic acid to form the final compound.
科学的研究の応用
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to inhibit chloride channels in a variety of cell types, including neurons, and has been used to study the role of chloride channels in synaptic transmission and neuronal excitability.
特性
CAS番号 |
17332-39-7 |
|---|---|
製品名 |
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
分子式 |
C24H32N2O7S |
分子量 |
492.6 g/mol |
IUPAC名 |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinolin-2-ium;sulfamate |
InChI |
InChI=1S/C24H29NO4.H3NO3S/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3;(H3,1,2,3,4) |
InChIキー |
ZKTOHCHQLAMMQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
正規SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
その他のCAS番号 |
17332-39-7 |
同義語 |
1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



